3-(Dimethylamino)-3,4,6-trideoxyhexose
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Overview
Description
Desosamine is a 3-(dimethylamino)-3,4,6-trideoxyhexose, an amino sugar found in certain macrolide antibiotics such as erythromycin, azithromycin, clarithromycin, methymycin, narbomycin, oleandomycin, picromycin, and roxithromycin . This sugar is crucial for the bactericidal activity of these antibiotics, as it helps inhibit bacterial ribosomal protein synthesis .
Preparation Methods
Desosamine is synthesized from TDP-glucose in Streptomyces venezuelae through a series of enzymatic reactions . The desI gene, for example, is responsible for C-4 deoxygenation by the enzymatic activity of dehydrase . Industrial production methods often involve the use of glycosyltransferase enzymes to add desosamine to macrolide lactones .
Chemical Reactions Analysis
Desosamine undergoes various chemical reactions, including:
Oxidation: Desosamine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amino group or other functional groups.
Substitution: Substitution reactions often involve the amino group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include various desosamine derivatives that can be used in further chemical synthesis .
Scientific Research Applications
Desosamine has a wide range of scientific research applications:
Mechanism of Action
The biological action of desosamine-based macrolide antibiotics is to inhibit bacterial ribosomal protein synthesis . These antibiotics bind to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis . This action is crucial for their bactericidal activity .
Comparison with Similar Compounds
Desosamine is similar to other amino sugars like mycaminose and cladinose, which are also found in macrolide antibiotics . desosamine is unique in its specific role in enhancing the bactericidal activity of certain macrolides . Unlike other amino sugars, desosamine is crucial for the activity of erythromycin and its derivatives .
Similar compounds include:
- Mycaminose
- Cladinose
- Forosamine
- Oleandrose
Desosamine’s unique structure and function make it an essential component of many clinically important antibiotics .
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(dimethylamino)-2,5-dihydroxyhexanal |
InChI |
InChI=1S/C8H17NO3/c1-6(11)4-7(9(2)3)8(12)5-10/h5-8,11-12H,4H2,1-3H3 |
InChI Key |
VTJCSBJRQLZNHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(C=O)O)N(C)C)O |
Origin of Product |
United States |
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